molecular formula C22H31Cl2FN2O2 B3004899 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride CAS No. 1049785-07-0

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride

Cat. No.: B3004899
CAS No.: 1049785-07-0
M. Wt: 445.4
InChI Key: FJTOPBSFNWYXSD-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C22H31Cl2FN2O2 and its molecular weight is 445.4. The purity is usually 95%.
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Biological Activity

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems. This article reviews the biological activity of this compound, focusing on its interaction with dopamine and serotonin transporters, as well as its therapeutic implications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorophenyl group and a propylphenoxy moiety. Its structure can be represented as follows:

C17H22Cl2FN2O\text{C}_{17}\text{H}_{22}\text{Cl}_2\text{F}\text{N}_2\text{O}

Key Properties

  • Molecular Weight : 348.27 g/mol
  • Solubility : Soluble in organic solvents; specific solubility data pending.

Interaction with Transporters

Research indicates that this compound acts primarily as a dopamine transporter (DAT) inhibitor. In a study involving various piperazine derivatives, it was shown that modifications to the piperazine structure could significantly affect DAT binding affinity. For instance, derivatives with enhanced affinity for DAT exhibited reduced reinforcing effects associated with psychostimulants like cocaine and methamphetamine .

Binding Affinity

The binding affinities of related compounds at DAT and serotonin transporter (SERT) are critical for understanding their potential therapeutic effects. The following table summarizes the binding affinities reported in recent studies:

CompoundDAT Ki (nM)SERT Ki (nM)σ1R Ki (nM)
1-(4-(2-((bis(4-fluorophenyl)methyl)sulfinyl)ethyl)-piperazin-1-yl)-propan-2-ol23045028
Modified derivative (14a)23120Not reported

These findings suggest that modifications to the piperazine structure can enhance selectivity and potency towards DAT over SERT, which is desirable for reducing side effects associated with serotonin modulation .

Psychostimulant Abuse

The ability of this compound to inhibit DAT suggests its potential use in treating psychostimulant abuse disorders. Preclinical models have demonstrated that compounds with similar structures can reduce the reinforcing effects of cocaine and methamphetamine without inducing psychostimulant behaviors themselves .

Neuroprotective Effects

Further studies have indicated that compounds targeting both DAT and sigma receptors may offer neuroprotective benefits, potentially mitigating neurotoxicity associated with chronic stimulant use. The sigma receptor's role in modulating dopaminergic signaling could be pivotal in developing treatments for addiction .

Case Studies

A notable case study involved the administration of a structurally similar piperazine derivative in rats, which showed significant reductions in self-administration behaviors for cocaine, indicating its effectiveness as a potential therapeutic agent against addiction .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O2.2ClH/c1-2-3-18-4-10-22(11-5-18)27-17-21(26)16-24-12-14-25(15-13-24)20-8-6-19(23)7-9-20;;/h4-11,21,26H,2-3,12-17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTOPBSFNWYXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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